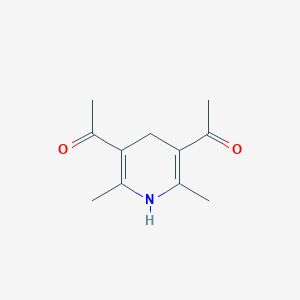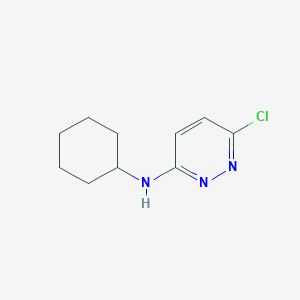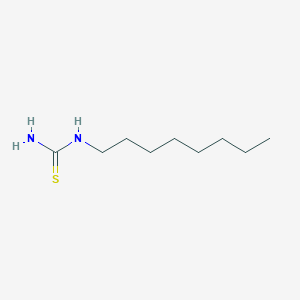![molecular formula C19H17F3N2O B087000 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 10243-44-4](/img/structure/B87000.png)
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
Mechanism Of Action
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 acts as a negative allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is separate from the site where GABA binds, and it reduces the ability of GABA to activate the receptor. This unique mechanism of action allows 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 to be used to study the effects of GABA-A receptor activation on various physiological processes.
Biochemical And Physiological Effects
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the GABA-A receptor, which can lead to changes in neuronal excitability and neurotransmitter release. It has also been shown to have anxiogenic effects in animal models, meaning that it can induce anxiety-like behavior.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in lab experiments is its unique mechanism of action. By acting as a negative allosteric modulator of the GABA-A receptor, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 allows researchers to study the effects of GABA-A receptor activation without the confounding effects of benzodiazepine agonists. However, one limitation of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is its anxiogenic effects. This can make it difficult to interpret behavioral data in animal models.
Future Directions
There are many potential future directions for research involving 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513. One area of interest is the development of new drugs that target the GABA-A receptor. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that could be used as a starting point for drug development. Another area of interest is the use of 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in studies of anxiety and other psychiatric disorders. By inducing anxiety-like behavior in animal models, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 could be used to study the underlying mechanisms of these disorders.
Synthesis Methods
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound is produced in a laboratory setting and is not available for commercial use.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been used extensively in scientific research to study the GABA-A receptor. This receptor is an important target for many drugs, including benzodiazepines, which are commonly used to treat anxiety and sleep disorders. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
properties
CAS RN |
10243-44-4 |
|---|---|
Product Name |
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Molecular Formula |
C19H17F3N2O |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H17F3N2O/c1-23-16-7-6-13(19(20,21)22)10-15(16)18-14-5-3-2-4-12(14)8-9-24(18)11-17(23)25/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
QZGMLPBWGWFSRH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
Canonical SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
synonyms |
5,9,10,14b-Tetrahydro-5-methyl-2-(trifluoromethyl)isoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





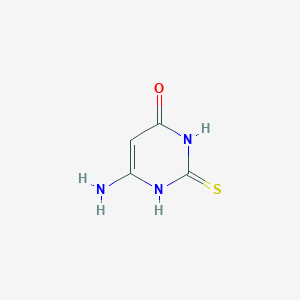
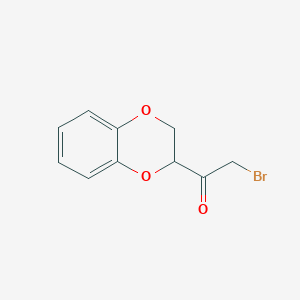
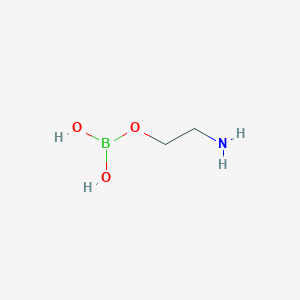
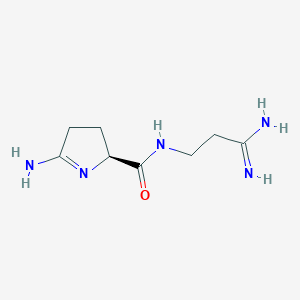
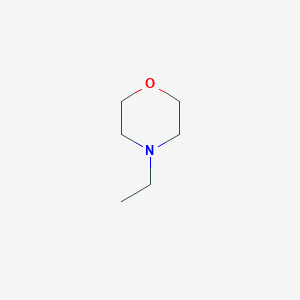

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
